1-(2-methoxy-5-methylphenyl)butan-2-ol 1-(2-methoxy-5-methylphenyl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403414
InChI: InChI=1S/C12H18O2/c1-4-11(13)8-10-7-9(2)5-6-12(10)14-3/h5-7,11,13H,4,8H2,1-3H3
SMILES: CCC(CC1=C(C=CC(=C1)C)OC)O
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

1-(2-methoxy-5-methylphenyl)butan-2-ol

CAS No.:

Cat. No.: VC13403414

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxy-5-methylphenyl)butan-2-ol -

Specification

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 1-(2-methoxy-5-methylphenyl)butan-2-ol
Standard InChI InChI=1S/C12H18O2/c1-4-11(13)8-10-7-9(2)5-6-12(10)14-3/h5-7,11,13H,4,8H2,1-3H3
Standard InChI Key GVDSUTPHBPPMCW-UHFFFAOYSA-N
SMILES CCC(CC1=C(C=CC(=C1)C)OC)O
Canonical SMILES CCC(CC1=C(C=CC(=C1)C)OC)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-methoxy-5-methylphenyl)butan-2-ol, defines its structure: a butan-2-ol backbone (CH3CHOHCH2CH3\text{CH}_3-\text{CHOH}-\text{CH}_2-\text{CH}_3) with a 2-methoxy-5-methylphenyl substituent on the first carbon. Key features include:

  • Aromatic ring: Methoxy (-OCH3_3) at position 2 and methyl (-CH3_3) at position 5.

  • Hydroxyl group: Positioned on carbon 2 of the butanol chain, contributing to chirality and hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H18O2\text{C}_{12}\text{H}_{18}\text{O}_{2}
Molecular Weight194.27 g/mol
SMILESCCC(CC1=C(C=CC(=C1)C)OC)O
InChIKeyGVDSUTPHBPPMCW-UHFFFAOYSA-N
Boiling/Melting PointsNot reported-

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis is detailed in the provided sources, analogous methods from patents and journals suggest feasible pathways:

Friedel-Crafts Alkylation

Aryl ethers like 2-methoxy-5-methylphenol may undergo alkylation with 1,2-epoxybutane under acid catalysis, yielding the target alcohol .

Reduction of Ketone Precursors

Reduction of 1-(2-methoxy-5-methylphenyl)butan-2-one using NaBH4_4 or LiAlH4_4 could produce the secondary alcohol .

Grignard Reaction

Reaction of 2-methoxy-5-methylphenylmagnesium bromide with butan-2-one followed by hydrolysis may generate the product .

Challenges in Purification

Silica gel chromatography, commonly used in organic synthesis, risks decomposition of electron-rich aryl ethers due to acidic sites . Neutral alumina is preferred for filtration to preserve integrity .

Applications in Research and Development

Material Science

The compound’s aryl ether and alcohol functionalities suggest potential in polymer crosslinking or ligand design for metal-organic frameworks (MOFs) .

Analytical Characterization

Spectroscopic Data

While direct NMR/IR data for the compound is unavailable, analogous aryl butanols exhibit:

  • 1H^1\text{H} NMR: Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ 3.8 ppm), and hydroxyl proton (δ 1.5–2.0 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 194.27.

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis.

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